molecular formula C18H25NO2 B2696546 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one CAS No. 1788560-52-0

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one

Cat. No.: B2696546
CAS No.: 1788560-52-0
M. Wt: 287.403
InChI Key: LKAOBZHIGFQGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to an azepane ring, which is further connected to a methylbutenone moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one typically involves the reaction of 4-methoxyphenylamine with an appropriate azepane derivative under controlled conditions. One common method includes the use of a one-pot approach, where the reactants are combined in a single reaction vessel, often under inert atmosphere and elevated temperatures . The reaction conditions may vary depending on the specific reagents and catalysts used, but generally involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOBZHIGFQGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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